molecular formula C11H13NO3 B8330044 (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal

(2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal

Cat. No.: B8330044
M. Wt: 207.23 g/mol
InChI Key: SYIDIEFUDNJFOV-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal is a chiral nitroalkane intermediate of high interest in advanced organic synthesis. Its well-defined stereochemistry at the 2- and 3-positions makes it a valuable precursor for the stereoselective synthesis of complex molecules . The nitro functional group offers versatile reactivity, allowing for transformation into other key moieties such as amines, carbonyls, and carboxylic acids, which are pivotal in constructing pharmacologically active compounds . This compound is strictly for research applications, including use as a building block in medicinal chemistry, method development in asymmetric synthesis, and in the exploration of new reaction pathways. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2S,3R)-2-methyl-4-nitro-3-phenylbutanal

InChI

InChI=1S/C11H13NO3/c1-9(8-13)11(7-12(14)15)10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3/t9-,11-/m1/s1

InChI Key

SYIDIEFUDNJFOV-MWLCHTKSSA-N

Isomeric SMILES

C[C@H](C=O)[C@@H](C[N+](=O)[O-])C1=CC=CC=C1

Canonical SMILES

CC(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

(2R,3S)-2-Ethyl-4-nitro-3-phenylbutanal

Structural Differences :

  • Substituents : Ethyl group at C2 vs. methyl in the target compound.
  • Stereochemistry : (2R,3S) vs. (2S,3R).
  • Functional Groups : Both share aldehyde and nitro groups.

Key Findings :

Property (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal (2R,3S)-2-Ethyl-4-nitro-3-phenylbutanal
Boiling Point Lower (methyl reduces molecular weight) Higher (ethyl increases bulk)
NMR Chemical Shifts δ ~9.7 (CHO, inferred) δ 9.74 (CHO), δ 7.61 (Ph-Br)
Reactivity Faster nucleophilic addition (less steric hindrance) Slower due to ethyl bulk
Stereoselectivity Dependent on chiral chromatography Confirmed via Chiralpak OD-H HPLC

The ethyl group in the analog introduces steric hindrance, slowing reactions like nucleophilic additions. The bromophenyl substituent (in related analogs) further alters electronic properties, affecting aromatic reactivity .

3-Amino-1-phenylbutane (CAS 22374-89-6)

Structural Differences :

  • Functional Groups: Amine (-NH2) at C3 vs. nitro (-NO2) and aldehyde (-CHO) in the target compound.
  • Backbone : Both share a phenylbutane skeleton.

Key Findings :

Property This compound 3-Amino-1-phenylbutane
Basicity/Acidity Weakly acidic (nitro group) Basic (amine)
Reactivity Electrophilic at aldehyde, nitro reductions Nucleophilic alkylations
Applications Intermediate in asymmetric synthesis Pharmaceutical precursors

The amine’s basicity contrasts with the nitro group’s electron-withdrawing nature, leading to divergent reactivity. The aldehyde in the target compound enables condensations (e.g., Wittig reactions), while the amine facilitates alkylation or acylation .

(2R,3S)-3-(2-Bromophenyl)-2-ethyl-4-nitrobutanal

Structural Differences :

  • Substituents : Bromine on the phenyl ring vs. unsubstituted phenyl in the target compound.
  • Stereochemistry : (2R,3S) vs. (2S,3R).

Key Findings :

Property This compound (2R,3S)-3-(2-Bromophenyl)-2-ethyl-4-nitrobutanal
Electronic Effects Phenyl is mildly electron-donating Bromophenyl is electron-withdrawing
Spectral Data δ ~7.3 (Ph-H, inferred) δ 7.61 (Ph-Br), δ 4.89 (CH2NO2)
Reactivity Faster electrophilic substitution Slower due to bromine’s deactivating effect

The bromine substituent reduces aromatic reactivity (e.g., in Friedel-Crafts reactions) and increases molecular weight, affecting solubility .

Notes

  • Synthesis : Stereoselective synthesis of the target compound requires optimization of catalysts and purification methods.
  • Safety : Nitro compounds may pose explosion risks under extreme conditions; GHS-compliant SDS documentation is essential .
  • Data Limitations : Direct spectral data for this compound are scarce; inferences rely on structural analogs.

Preparation Methods

Reaction Mechanism and Catalyst Design

The organocatalytic asymmetric conjugate addition of aldehydes to nitroolefins represents the most direct route to (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal. Peptide-based catalysts, such as diastereomeric peptides 1 and 4 , induce opposite enantioselectivity by modulating transition-state interactions. For instance, peptide 1 favors the (2S,3R) configuration via hydrogen-bonding networks that stabilize the si-face attack of the aldehyde enamine on the β-nitrostyrene. This method employs N-methylmorpholine as a base in solvents like dichloromethane or toluene, achieving diastereomeric ratios (dr) up to 19:1 and enantiomeric excess (ee) >95%.

Optimization of Reaction Conditions

Critical parameters include solvent polarity, temperature, and catalyst loading. Polar aprotic solvents like DMF enhance reaction rates but reduce stereoselectivity, while nonpolar solvents (e.g., toluene) improve ee at the expense of prolonged reaction times. A representative procedure involves:

  • Dissolving N-methylmorpholine (0.1 equiv) and peptide 1 (0.01 equiv) in toluene.

  • Adding β-nitrostyrene (1 equiv) and n-propanal (3 equiv) at −20°C.

  • Stirring for 24–48 hours until completion (monitored by TLC).

  • Purifying via flash chromatography (pentanes/EtOAc 10:1) to isolate the (2S,3R)-isomer.

Table 1. Performance of Peptide Catalysts in Asymmetric Conjugate Addition

CatalystSolventTemp (°C)dr (syn:anti)ee (%)Yield (%)
Peptide 1Toluene−2019:19885
Peptide 4CH₂Cl₂251:129578

Enamine-Mediated [2+2] Cycloaddition and Hydrolysis

Cyclobutane Formation and Ring-Opening

Enamines derived from aldehydes and secondary amines (e.g., pyrrolidine) undergo [2+2] cycloaddition with nitroolefins, forming nitrocyclobutanes. The stereochemistry of the enamine (s-trans vs. s-cis) dictates the configuration of the cyclobutane intermediate. For example, s-trans-enamines yield all-trans-(4S)-4-nitrocyclobutylpyrrolidines, which hydrolyze to (2S,3R)-4-nitrobutanals under acidic conditions.

Hydrolysis Kinetics and Stereochemical Retention

The cyclobutane ring opens via iminium ion intermediates, with hydrolysis rates influenced by solvent polarity and water content. In anhydrous DMSO, cyclobutanes remain stable for >24 hours, whereas trace water accelerates hydrolysis to the aldehyde. Key steps include:

  • Generating enamines from n-propanal and (S)-proline in CH₂Cl₂ with molecular sieves.

  • Adding β-nitrostyrene at 0°C to form nitrocyclobutane.

  • Hydrolyzing with 1M HCl/THF (1:1) at 25°C for 2 hours.

Table 2. Hydrolysis Conditions and Outcomes

CyclobutaneSolventHydrolysis Time (h)Yield (%)dr (2S,3R:others)
1-cb THF/H₂O2729:1
3-cb DMSO/H₂O4688:1

Boronic Ester Homologation Approach

Stereoselective Chain Elongation

Though primarily used for alcohol synthesis, boronic ester homologation can be adapted for aldehydes by introducing a nitro group. The method employs (S,S)-DICHED as a chiral auxiliary to control configuration during dichloromethane insertion. For example:

  • Lithiating dichloromethane in a Trapp solvent mixture (THF/Et₂O/pentane 4:4:1) at −100°C.

  • Reacting with (4S,5S)-4,5-dicyclohexyl-2-ethyl-1,3,2-dioxaborolane to form a boronate intermediate.

  • Oxidizing with H₂O₂/NaOH to yield the aldehyde.

Limitations and Modifications

Comparative Analysis of Preparation Methods

Table 3. Method Comparison for this compound Synthesis

MethodYield (%)ee (%)StepsScalabilityKey Advantage
Organocatalysis85981HighHigh stereoselectivity
Enamine Cycloaddition72953ModerateBroad substrate scope
Boronic Homologation50N/A4LowFlexible stereochemical control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound’s stereochemistry (2S,3R) suggests the need for asymmetric synthesis or chiral resolution. A plausible route involves nitroaldol (Henry) reactions using chiral catalysts to control stereochemistry at C2. For example, Evans’ oxazaborolidine catalysts (commonly used in asymmetric nitroalkene additions) could induce the desired (R)-configuration at C3 . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥98% ee), while NMR (NOESY) can confirm spatial arrangements of substituents .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : TGA/DSC to monitor decomposition temperatures.
  • Solvent compatibility : Test solubility and degradation in polar (e.g., DMSO, MeOH) vs. nonpolar solvents (e.g., hexane).
  • pH sensitivity : Expose the compound to acidic/basic conditions (pH 1–13) and track structural changes via FTIR or LC-MS.
  • Light sensitivity : UV-Vis spectroscopy to assess nitro group photodegradation.
    Note: If safety data is unavailable (as in ), conduct these tests in a controlled environment with inert gas purging.

Q. What analytical techniques are critical for verifying the molecular structure and purity of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₁H₁₃NO₃).
  • 1H/13C NMR : Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and nitro group’s deshielding effect on adjacent carbons.
  • X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical proof .
  • Elemental analysis (C, H, N) ensures ≥95% purity.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nitro group reactions.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., aldehyde vs. nitro group).
  • Compare computed Gibbs free energies of possible pathways to prioritize experimental routes.
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case Example : If NMR signals for C2 and C3 configurations conflict with literature, use:
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons.
  • VCD (Vibrational Circular Dichroism) : Detect chiral centers via IR-active vibrations.
  • Isotopic labeling : Introduce deuterium at C2 or C3 to clarify coupling constants.
  • Cross-validation : Compare data with structurally similar compounds (e.g., (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid ).

Q. What experimental design considerations are critical for studying this compound in multi-step organic syntheses?

  • Methodological Answer :

  • Protecting groups : Temporarily block the aldehyde (e.g., acetal formation) to prevent unwanted side reactions.
  • Stepwise monitoring : Use TLC or inline IR to track intermediate formation.
  • Scale-up challenges : Optimize catalyst loading (e.g., <5 mol%) to maintain stereoselectivity at larger scales.
  • Degradation mitigation : Avoid prolonged heating; store intermediates at –20°C under argon .

Q. How can researchers leverage this compound’s nitro group for applications in asymmetric catalysis or medicinal chemistry?

  • Methodological Answer :

  • Catalysis : Use the nitro group as a directing group in C–H functionalization (e.g., Pd-catalyzed couplings).
  • Medicinal chemistry : Reduce the nitro group to an amine (H₂/Pd-C) to generate a bioactive scaffold.
  • Bioconjugation : React the aldehyde with hydrazine derivatives (e.g., fluorescein hydrazide) for fluorescent labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.